4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
906073-28-7 |
|---|---|
Molecular Formula |
C9H21NO4S |
Molecular Weight |
239.33 g/mol |
IUPAC Name |
4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C9H21NO4S/c1-2-5-9(8-11)10-6-3-4-7-15(12,13)14/h9-11H,2-8H2,1H3,(H,12,13,14) |
InChI Key |
WEEMPYUOCSCQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)NCCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Steps
The preparation generally includes the following steps:
Formation of the Amino Group : This can be achieved through the reaction of a suitable amine with a sulfonic acid derivative.
Hydroxylation : The introduction of the hydroxyl group at the appropriate position can be accomplished through various hydroxylation methods, such as using hydroxylating agents or catalytic processes.
Specific Methods
While detailed methods for this specific compound are scarce, the following approaches have been noted for related compounds:
Sultone Ring Opening : A common method involves the opening of a sultone ring with a nucleophile, which can provide access to sulfonic acid derivatives.
Chlorosulfonation : This method, often used in organic synthesis, involves chlorosulfonating an alcohol or amine to introduce the sulfonic acid functionality.
Research on compounds structurally similar to 4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid reveals effective buffering capacities that are crucial in maintaining pH levels in biological systems. For instance, buffering agents are vital in enzyme activity and metabolic processes where pH fluctuations can significantly impact outcomes.
Buffering Capacity
The buffering capacity of amino sulfonic acids is attributed to their ability to neutralize excess acids or bases, thereby stabilizing pH levels in various biochemical assays.
Comparative Analysis
To provide further clarity on the synthesis and application of this compound, a comparative analysis with other known amino sulfonic acids is presented below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Buffering Capacity |
|---|---|---|---|
| 4-(Aminobutanesulfonic acid) | C$$4$$H$${11}$$NO$$_4$$S | 189.25 | High |
| 4-(Hydroxybutanesulfonic acid) | C$$4$$H$${10}$$O$$_4$$S | 178.19 | Moderate |
| This compound | C$$9$$H$${21}$$NO$$_4$$S | 239.33 | High |
The preparation methods for this compound involve complex organic reactions that may include sultone ring openings and chlorosulfonation techniques. Although specific protocols are limited, understanding analogous compounds provides valuable insights into potential synthesis routes. The compound's buffering capabilities make it a significant agent in biochemical applications, highlighting its importance in research settings.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various sulfonate esters or amides.
Scientific Research Applications
Biochemical Research
Buffering Agent in Biological Systems
One of the primary applications of 4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid is as a buffering agent. Its ability to maintain pH stability in biological systems is crucial for enzyme activity and protein stability. This compound is particularly effective in maintaining physiological pH ranges, making it suitable for use in cell culture media and biochemical assays.
Enzyme Stabilization
Research indicates that sulfonic acids can enhance the stability of enzymes under various conditions. The presence of this compound in enzyme formulations can protect against denaturation caused by temperature fluctuations or pH changes, thereby improving the efficacy of enzymatic reactions .
Pharmaceutical Applications
Drug Formulation
The compound has been explored as an excipient in drug formulations. Its properties can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). By incorporating this compound into formulations, researchers have observed improved pharmacokinetic profiles for certain drugs, particularly those that are poorly soluble .
Anticancer Research
Studies have investigated the potential of sulfonamide derivatives, including this compound, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their utility in developing novel cancer therapies. The mechanism often involves inducing apoptosis in cancer cells, making them a subject of interest for further investigation .
Cosmetic and Dermatological Applications
Anti-Acne Formulations
The compound has been studied for its effectiveness in cosmetic formulations aimed at treating acne. Its sulfonic acid functionality allows it to interact with skin proteins and lipids, potentially reducing inflammation and bacterial growth associated with acne. Clinical trials have shown promising results, indicating that products containing this compound can significantly improve skin condition over time .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound has been utilized as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its unique chemical structure enhances separation efficiency for complex mixtures, allowing for better resolution of analytes during chromatographic analysis .
Case Studies
Mechanism of Action
The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of 4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid and related compounds:
Physicochemical Properties
- Acidity and Solubility: Sulfonic acids are strongly acidic (pKa ~1–2). Substituents modulate solubility; for example, CABS’s cyclohexyl group enhances organic phase compatibility, while Firibastat’s dual sulfonic acids increase water solubility . The hydroxypentylamino group in the main compound likely improves aqueous solubility compared to CABS but reduces it relative to Firibastat.
- Thermal Stability : Sodium butanesulfonate’s high melting point (300°C) suggests stability under harsh conditions, whereas morpholine or thiophene derivatives (MOBS, TMBSA) may decompose at lower temperatures due to organic substituents .
Key Differentiators
- Functionality vs. Complexity : Firibastat’s dimeric structure and disulfide bond make it pharmacologically active but synthetically challenging. In contrast, CABS and MOBS are simpler, favoring large-scale production .
Biological Activity
4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid, also known as a sulfonic acid derivative, is a compound with a unique structure that includes both hydrophilic and hydrophobic regions. This amphipathic nature suggests potential interactions with biological membranes and biomolecules, making it a subject of interest in biochemical and pharmacological research.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 239.33 g/mol. The compound features a butane backbone, an amino group, and a sulfonic acid functional group, contributing to its diverse chemical reactivity.
Reactivity
The sulfonic acid group allows for protonation-deprotonation reactions, enhancing solubility in aqueous environments. The amino group can act as a nucleophile in various substitution reactions, while the hydroxyl group on the pentyl chain may participate in esterification or further derivatization processes.
Enzyme Modulation
Research indicates that compounds with structures similar to this compound often exhibit enzyme modulation properties. This activity may be attributed to the compound's ability to interact with specific enzymes or metabolic pathways, influencing biochemical reactions within cells.
Potential Applications
- Biochemistry : The compound's amphipathic nature suggests it could facilitate interactions with proteins and nucleic acids, potentially acting as a biochemical reagent.
- Pharmacology : Given its structural features, it may have applications in drug development, particularly in designing molecules that require specific interactions with biological targets.
Mechanistic Insights
The biological mechanisms through which this compound may exert its effects include:
- Interaction with Membrane Proteins : Its hydrophilic and hydrophobic regions may enable the compound to interact with membrane proteins, affecting their function.
- Influence on Metabolic Pathways : Similar compounds have been shown to modulate metabolic pathways by acting on key enzymes involved in cellular metabolism.
Q & A
Q. What comparative studies with analogs (e.g., cyclohexylamino derivatives) reveal structure-activity relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
